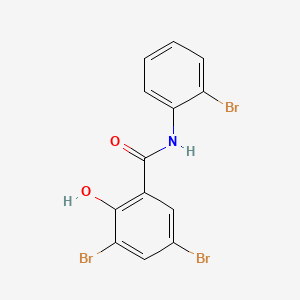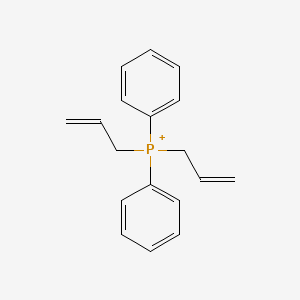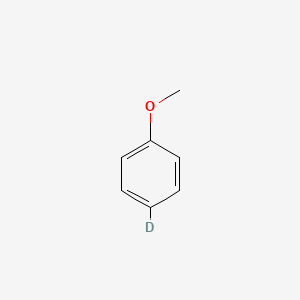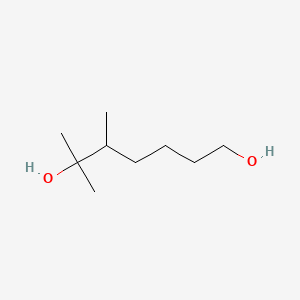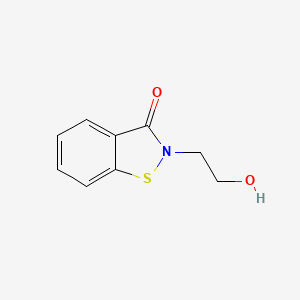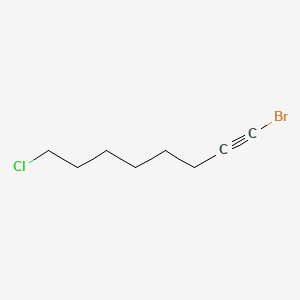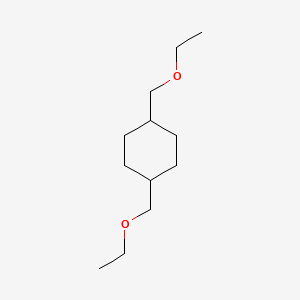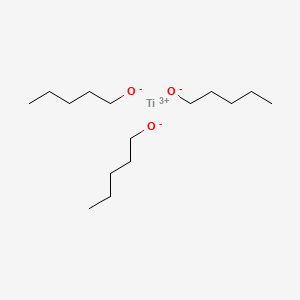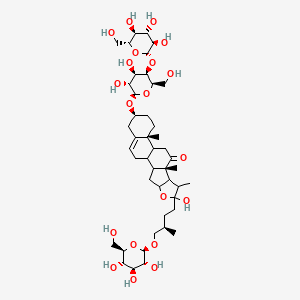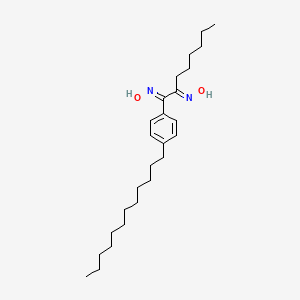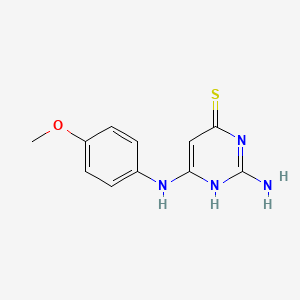
7-Methoxy-3,7-dimethyloctan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3,7-dimethyloctan-3-ol is an organic compound with the molecular formula C11H24O2. It is a clear, almost colorless liquid with a sandalwood odor, which has a floral, woody note.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Methoxy-3,7-dimethyloctan-3-ol is typically synthesized through a multi-step process:
Hydrochlorination of dihydromyrcene: This step involves the addition of hydrochloric acid to dihydromyrcene to form 2-chloro-2,6-dimethyl-7-octene.
Methoxylation: The resulting 2-chloro-2,6-dimethyl-7-octene undergoes methoxylation to form an epoxide.
Epoxidation: The epoxide is then hydrogenated in the presence of Raney nickel and triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts such as Raney nickel and solvents like triethylamine is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-3,7-dimethyloctan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
7-Methoxy-3,7-dimethyloctan-3-ol has several scientific research applications:
Chemistry: Used as a solvent, transfer agent, and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of perfumes, cosmetics, toiletries, and soaps due to its pleasant odor
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3,7-dimethyloctan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-3,7-dimethyloctan-2-ol: Similar in structure but differs in the position of the hydroxyl group.
3,7-Dimethyl-7-methoxyoctan-2-ol: Another structural isomer with different functional group positions
Uniqueness
7-Methoxy-3,7-dimethyloctan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its pleasant sandalwood odor makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds .
Propiedades
Número CAS |
94230-87-2 |
|---|---|
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
7-methoxy-3,7-dimethyloctan-3-ol |
InChI |
InChI=1S/C11H24O2/c1-6-11(4,12)9-7-8-10(2,3)13-5/h12H,6-9H2,1-5H3 |
Clave InChI |
GOQKULHUGPFFMU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCCC(C)(C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


